molecular formula C7H5ClN4 B1289029 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1247815-03-7

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B1289029
CAS RN: 1247815-03-7
M. Wt: 180.59 g/mol
InChI Key: HLVDAOQURQRINX-UHFFFAOYSA-N
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Description

“2-chloro-4-(1H-pyrazol-1-yl)pyrimidine” is a chemical compound that can be used as an intermediate of encorafenib . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolyl pyrimidine derivatives has been reported in the literature. For instance, (1H-Pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1, 2, 4-triazol-1-yl)phrimidines were prepared and evaluated for cytoprotective antiulcer activity . Another study reported a straightforward synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-(1H-pyrazol-1-yl)pyrimidine” can be characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-pyrazol-1-yl)pyrimidine” include a density of 1.5±0.1 g/cm3, boiling point of 360.2±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 58.2±3.0 kJ/mol, flash point of 171.7±20.4 °C, index of refraction of 1.702, molar refractivity of 47.4±0.5 cm3 .

Scientific Research Applications

Medicinal Chemistry

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine serves as a versatile scaffold in medicinal chemistry. It is utilized in the synthesis of compounds with potential therapeutic effects. For instance, derivatives of this compound have been synthesized and evaluated for their antitumor potential against various cell lines .

Drug Discovery

In the realm of drug discovery, this compound is a valuable intermediate. It has been used in the design of CDK2 inhibitors, which are explored as potential anticancer agents. The compound’s structure allows for modifications that can lead to the discovery of new drugs with significant biological activities .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms capable of binding to metal centers. Such coordination compounds can be studied for their catalytic properties or used in the synthesis of metal-organic frameworks (MOFs) .

Organometallic Chemistry

In organometallic chemistry, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine could be involved in the formation of organometallic complexes. These complexes might be investigated for their reactivity, stability, and as catalysts in various organic transformations .

Synthesis Strategies

Various synthetic strategies can be employed to prepare 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, including C-H bond functionalization and Suzuki coupling reactions. These methods are crucial for creating derivatives with desired substituents for further application in research .

Biological Activity

The biological activity of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine derivatives is an area of active research. Studies have shown that certain derivatives exhibit potent antileishmanial and antimalarial activities, making them promising candidates for further pharmacological development .

Molecular Docking Studies

Molecular docking studies of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine derivatives can provide insights into their potential as bioactive molecules. These studies help in understanding the interaction between the compound and target proteins, aiding in the design of more effective drugs .

properties

IUPAC Name

2-chloro-4-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDAOQURQRINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247815-03-7
Record name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
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